molecular formula C15H13NO2 B4068076 2-{[4-(hydroxymethyl)phenoxy]methyl}benzonitrile

2-{[4-(hydroxymethyl)phenoxy]methyl}benzonitrile

Cat. No. B4068076
M. Wt: 239.27 g/mol
InChI Key: BRNBIKDBMFHMNT-UHFFFAOYSA-N
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Description

2-{[4-(hydroxymethyl)phenoxy]methyl}benzonitrile, also known as HMPCB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzyl ether class of compounds and has been synthesized using various methods. In

Scientific Research Applications

Photodynamic Therapy for Cancer

A series of benzyl-substituted phthalonitriles, undergoing various condensations, have been studied for their efficacy as sensitizers in photodynamic therapy (PDT) for cancer. These derivatives, with specific hydroxy substitutions, have shown promising results in inducing tumor necrosis and regression in in vivo studies, highlighting the potential of structurally similar compounds like 2-{[4-(hydroxymethyl)phenoxy]methyl}benzonitrile in therapeutic applications (Hu et al., 1998).

Regioselective Synthesis

The regiocontrol of nitrile oxide cycloadditions to allyl alcohols has been described, showing the synthesis of hydroxymethyl-substituted isoxazolines. Such chemical transformations could be relevant for creating derivatives of 2-{[4-(hydroxymethyl)phenoxy]methyl}benzonitrile for various synthetic applications, including material science and organic synthesis (Kanemasa et al., 1992).

Hydroxylation and Nitration Studies

Research on the hydroxylation and nitration of aromatic compounds provides insights into the chemical behavior of benzonitrile derivatives in various conditions. These studies offer a foundation for understanding how structural modifications, such as those on 2-{[4-(hydroxymethyl)phenoxy]methyl}benzonitrile, could affect their reactivity and applications in chemical synthesis (Vione et al., 2004).

properties

IUPAC Name

2-[[4-(hydroxymethyl)phenoxy]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c16-9-13-3-1-2-4-14(13)11-18-15-7-5-12(10-17)6-8-15/h1-8,17H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNBIKDBMFHMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(Hydroxymethyl)phenoxy]methyl}benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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